molecular formula C15H20BrNO4 B1630954 Boc-(S)-3-amino-4-(2-bromo-phenyl)-butyric acid CAS No. 403661-78-9

Boc-(S)-3-amino-4-(2-bromo-phenyl)-butyric acid

Cat. No.: B1630954
CAS No.: 403661-78-9
M. Wt: 358.23 g/mol
InChI Key: MOFCTVVLGCILTN-NSHDSACASA-N
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Description

Boc-(S)-3-amino-4-(2-bromo-phenyl)-butyric acid is a compound of interest in organic chemistry due to its unique structure and potential applications. The compound features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a bromophenyl group, making it a versatile intermediate in various chemical reactions and synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(S)-3-amino-4-(2-bromo-phenyl)-butyric acid typically involves multiple steps, starting from commercially available starting materials. One common route includes the protection of the amino group with a Boc group, followed by the introduction of the bromophenyl group through a substitution reaction. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Boc-(S)-3-amino-4-(2-bromo-phenyl)-butyric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce phenyl-substituted compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Boc-(S)-3-amino-4-(2-bromo-phenyl)-butyric acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Boc-(S)-3-amino-4-(2-bromo-phenyl)-butyric acid involves its interaction with specific molecular targets and pathways. The compound’s amino and bromophenyl groups can participate in various biochemical reactions, influencing enzyme activity and cellular processes. The Boc group serves as a protective group, preventing unwanted reactions during synthesis and allowing for selective deprotection when needed.

Comparison with Similar Compounds

Similar Compounds

    Boc-(S)-3-amino-4-phenyl-butyric acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    Boc-(S)-3-amino-4-(4-bromo-phenyl)-butyric acid: Features a bromine atom at a different position on the phenyl ring, leading to different reactivity and properties.

Uniqueness

Boc-(S)-3-amino-4-(2-bromo-phenyl)-butyric acid is unique due to the specific positioning of the bromine atom on the phenyl ring, which influences its reactivity and potential applications. This compound’s structure allows for selective modifications and functionalizations, making it a valuable intermediate in various chemical and pharmaceutical syntheses.

Properties

IUPAC Name

(3S)-4-(2-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(20)17-11(9-13(18)19)8-10-6-4-5-7-12(10)16/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFCTVVLGCILTN-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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